N-(4-butylphenyl)-3-(5-methyl-2-furyl)acrylamide
Overview
Description
N-(4-butylphenyl)-3-(5-methyl-2-furyl)acrylamide is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.157228913 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Applications
N-(4-butylphenyl)-3-(5-methyl-2-furyl)acrylamide is involved in synthetic chemistry, particularly in the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate. This process leads to the formation of 4-cyano-2,3-dihydrofuran-3-carboxamides, compounds of interest for their structural properties and potential applications in materials science and organic synthesis. The reaction showcases regio- and stereoselective synthesis, offering a pathway to diverse furan derivatives with specific configurations (Burgaz et al., 2007).
Corrosion Inhibition
Another application of acrylamide derivatives, including those similar to this compound, is in the field of corrosion inhibition. Research has demonstrated the effectiveness of certain acrylamide derivatives as corrosion inhibitors for metals in acidic environments. These inhibitors work by forming a protective layer on the metal surface, significantly reducing the rate of corrosion. This application is particularly relevant in industries where metal longevity and integrity are critical, such as in pipelines, construction, and manufacturing (Abu-Rayyan et al., 2022).
Material Science and Polymer Research
Acrylamide derivatives are widely used in polymer science for creating responsive, intelligent materials. These polymers can respond to environmental stimuli such as pH changes, temperature, and ionic strength, making them suitable for applications in drug delivery systems, tissue engineering, and as sensors. The introduction of specific functional groups, like those in this compound, allows for the tuning of polymer properties for specific applications. This adaptability underscores the importance of acrylamide derivatives in developing new materials with tailored characteristics (McCormick, Middleton, & Grady, 1992).
Properties
IUPAC Name |
(E)-N-(4-butylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-15-7-9-16(10-8-15)19-18(20)13-12-17-11-6-14(2)21-17/h6-13H,3-5H2,1-2H3,(H,19,20)/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHJDLQBLNMNDA-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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